molecular formula C21H15ClN4O3 B13375109 {4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid

{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid

Cat. No.: B13375109
M. Wt: 406.8 g/mol
InChI Key: LPANKCMNOHEJLB-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core, multiple cyano groups, and a chlorophenoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[b]pyridine core, introduction of the cyano groups, and attachment of the chlorophenoxy acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The chlorophenoxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction

Properties

Molecular Formula

C21H15ClN4O3

Molecular Weight

406.8 g/mol

IUPAC Name

2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy]acetic acid

InChI

InChI=1S/C21H15ClN4O3/c1-10-13(5-12-3-4-17(16(22)6-12)29-9-18(27)28)19-11(2)15(8-24)21(25)26-20(19)14(10)7-23/h3-6H,9H2,1-2H3,(H2,25,26)(H,27,28)/b13-5-

InChI Key

LPANKCMNOHEJLB-ACAGNQJTSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC(=C(C=C3)OCC(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.